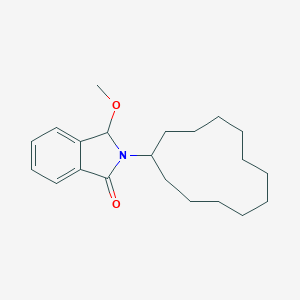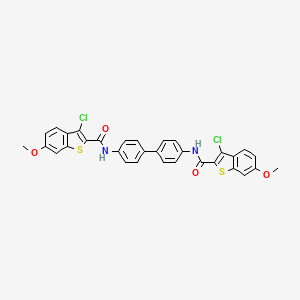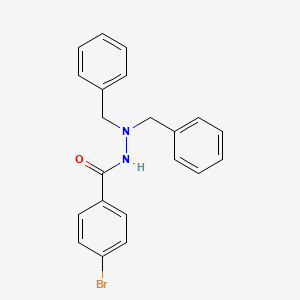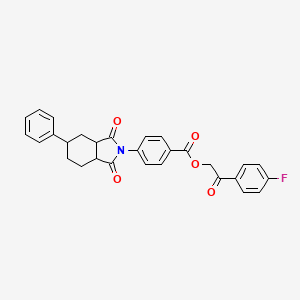![molecular formula C20H23N4O2+ B12459791 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium](/img/structure/B12459791.png)
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium is a complex organic compound that has garnered interest in various fields of scientific research This compound features an acridine moiety, which is known for its biological activity, particularly in medicinal chemistry
Méthodes De Préparation
The synthesis of 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Acridin-9-yl Hydrazide: This step involves the reaction of acridine with hydrazine to form acridin-9-yl hydrazide.
Condensation Reaction: The acridin-9-yl hydrazide is then reacted with an appropriate aldehyde or ketone to form the hydrazone derivative.
Cyclization: The hydrazone derivative undergoes cyclization with a morpholine derivative to form the final product.
The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Analyse Des Réactions Chimiques
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of BACE-1, an enzyme implicated in Alzheimer’s disease.
Biological Studies: Due to its biological activity, the compound is used in various biological assays to study enzyme inhibition, cell proliferation, and apoptosis.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in the pharmaceutical and chemical industries.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium involves its interaction with specific molecular targets. In the case of BACE-1 inhibition, the compound binds to the active site of the enzyme, forming hydrogen bonds with key amino acids. This binding prevents the enzyme from catalyzing the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium can be compared with other acridine derivatives and hydrazine-containing compounds:
Acridin-9-yl Hydrazide: This compound is a precursor in the synthesis of the target compound and shares similar biological activities.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye in cell biology.
Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine, which are used in various chemical and biological applications.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C20H23N4O2+ |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N'-acridin-9-yl-2-(4-methylmorpholin-4-ium-4-yl)acetohydrazide |
InChI |
InChI=1S/C20H22N4O2/c1-24(10-12-26-13-11-24)14-19(25)22-23-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9H,10-14H2,1H3,(H-,21,22,23,25)/p+1 |
Clé InChI |
VFMDZWDOZBQGGT-UHFFFAOYSA-O |
SMILES canonique |
C[N+]1(CCOCC1)CC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine](/img/structure/B12459721.png)
![4-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12459722.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
![3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12459733.png)
![2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12459734.png)
![1-Phenyl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B12459740.png)

![2-(benzylsulfanyl)-N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,3-benzothiazol-6-amine](/img/structure/B12459756.png)
![2-Bromo-6-iodo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12459762.png)
![2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid](/img/structure/B12459769.png)


![N-(4-methylbenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12459793.png)

